Fipsomin: An Investigative Review Reveals No Direct Information, Potential Link to Fisetin
Fipsomin: An Investigative Review Reveals No Direct Information, Potential Link to Fisetin
An in-depth search for "Fipsomin" has yielded no direct results for a compound or drug with this name. It is possible that "Fipsomin" is a novel, preclinical compound not yet documented in publicly available literature, a proprietary name, or a potential misspelling of another agent. However, the search results provided information on "Fisetin," a naturally occurring flavonol with a range of biological activities, and "Physostigmine," a reversible cholinesterase inhibitor. Given the phonetic similarity, this guide will proceed by summarizing the available technical information for Fisetin, which may be the intended subject of inquiry.
Fisetin: A Flavonol with Diverse Cellular Targets
Fisetin is a flavonoid found in various fruits and vegetables.[1] Emerging research has highlighted its potential therapeutic effects in a range of diseases, primarily attributed to its ability to modulate multiple signaling pathways involved in cellular proliferation, apoptosis (programmed cell death), and inflammation.
Mechanism of Action
The primary mechanism of action of Fisetin involves the modulation of several key signaling pathways. In the context of cancer, particularly osteosarcoma, Fisetin has been shown to exert its effects through the upregulation of ZAK (sterile alpha motif and leucine zipper containing kinase).[1] This upregulation subsequently triggers two critical downstream signaling cascades: the Hippo pathway and the JNK/ERK/AP-1 signaling pathway.[1]
Hippo Pathway Activation:
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer development. Fisetin activates the Hippo pathway, leading to the inhibition of cell proliferation.[1] The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP (Yes-associated protein).[2]
JNK/ERK/AP-1 Signaling:
Concurrent with Hippo pathway activation, Fisetin also stimulates the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) pathways.[1] These pathways are part of the mitogen-activated protein kinase (MAPK) signaling network. Activation of JNK and ERK by Fisetin converges on the activation of the transcription factor AP-1 (Activator protein-1), which plays a pivotal role in inducing apoptosis in cancer cells.[1]
Signaling Pathway Diagram
Caption: Fisetin upregulates ZAK, activating the Hippo and JNK/ERK pathways.
Quantitative Data
Currently, publicly available, peer-reviewed literature does not contain specific quantitative data tables for Fisetin's binding affinities or IC50 values related to the ZAK-Hippo/JNK/ERK pathways. Clinical trials are underway to assess the pharmacokinetics, safety, and efficacy of Fisetin in various contexts.[3][4]
Table 1: Ongoing Clinical Trials of Fisetin
| Trial Identifier | Title | Status | Intervention | Conditions |
| NCT06431932 | Pilot Trial of Fisetin in Healthy Volunteers and Older Patients With Multimorbidity[4] | Active | Fisetin 20 mg/kg/day for two consecutive days[4] | Healthy Volunteers, Multimorbidity |
| - | Fisetin to Improve Physical Function in Stage I-III Breast Cancer Survivors[3] | Active | Fisetin | Breast Cancer Survivors |
| - | Medication Combinations of Dasatinib, Quercetin, Fisetin and Temozolomide for the Treatment of Previously Treated Glioma with Residual Disease[3] | Active | Dasatinib, Quercetin, Fisetin, Temozolomide | Glioma |
| - | Fisetin and Exercise to Prevent Frailty in Breast Cancer Survivors[3] | Active | Fisetin and Exercise | Breast Cancer Survivors |
| NCT06819254 | Pilot Study of Fisetin to Improve Fatigue Among Older Adult Cancer Survivors[5] | Not yet recruiting | Fisetin | Cancer Survivor Fatigue |
Experimental Protocols
Detailed experimental protocols for the in-vitro studies elucidating Fisetin's mechanism of action would typically be found in the supplementary materials of the primary research articles. As the initial search did not yield these specific documents, a generalized workflow is described below.
Experimental Workflow for Investigating Fisetin's Mechanism of Action
References
- 1. Fisetin activates Hippo pathway and JNK/ERK/AP-1 signaling to inhibit proliferation and induce apoptosis of human osteosarcoma cells via ZAK overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adhesion to fibronectin regulates Hippo signaling via the FAK–Src–PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
